Arbutin-d4

Catalog No.
S11216139
CAS No.
M.F
C12H16O7
M. Wt
276.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arbutin-d4

Product Name

Arbutin-d4

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)oxane-3,4,5-triol

Molecular Formula

C12H16O7

Molecular Weight

276.28 g/mol

InChI

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12-/m1/s1/i1D,2D,3D,4D

InChI Key

BJRNKVDFDLYUGJ-LNJODBDSSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[2H]

Arbutin-d4 is a deuterated form of arbutin, a naturally occurring glycosylated hydroquinone. The compound is characterized by its molecular formula C12H16O7C_{12}H_{16}O_{7} and a molecular weight of approximately 272.25 g/mol. Arbutin-d4 is primarily used in research settings, particularly in studies involving metabolic pathways and drug interactions due to its isotopic labeling, which allows for easier tracking in biological systems. Arbutin itself is known for its skin-lightening properties and acts as a competitive inhibitor of the enzyme tyrosinase, which is crucial in melanin production.

Typical of hydroquinones. It can undergo hydrolysis, especially in acidic environments, to yield free hydroquinone and glucose. The reaction can be summarized as follows:

Arbutin d4+H2OHydroquinone+Glucose\text{Arbutin d4}+\text{H}_2\text{O}\rightarrow \text{Hydroquinone}+\text{Glucose}

In addition, arbutin-d4 can react with free radicals, demonstrating antioxidant properties. For example, it has been shown to inhibit hemolysis induced by the free radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in sheep erythrocytes .

Arbutin-d4 exhibits significant biological activity similar to its non-deuterated counterpart. It functions primarily as a tyrosinase inhibitor, reducing melanin synthesis in human skin cells. Studies indicate that arbutin can inhibit the activity of tyrosinase without significantly affecting its mRNA expression levels . This unique mechanism allows it to effectively lighten skin pigmentation while minimizing potential side effects associated with other agents like hydroquinone.

Additionally, arbutin-d4 has been implicated in protective effects against oxidative stress. It has shown the ability to scavenge free radicals and inhibit processes that lead to cellular damage .

The synthesis of arbutin-d4 typically involves the glycosylation of hydroquinone using deuterated glucose derivatives. A common method includes:

  • Starting Materials: Hydroquinone and deuterated glucose.
  • Reagents: Acidic or basic catalysts may be employed.
  • Procedure:
    • Combine hydroquinone with deuterated glucose in an appropriate solvent (e.g., methanol).
    • Heat the mixture under reflux conditions while stirring.
    • After completion of the reaction, purify the product through crystallization or chromatography.

This method allows for the incorporation of deuterium into the molecule, making it useful for tracing studies in biological systems .

Arbutin-d4 has several applications, particularly in research:

  • Metabolic Studies: Due to its isotopic labeling, it is used to trace metabolic pathways involving arbutin and hydroquinone.
  • Cosmetic Research: Investigating skin-lightening formulations and their mechanisms of action.
  • Antioxidant Research: Studying its effects on oxidative stress and cellular protection mechanisms.

Several compounds share structural similarities with arbutin-d4, including:

  • Beta-Arbutin: Another glycosylated form of hydroquinone, known for similar skin-lightening effects but with different absorption characteristics.
  • Hydroquinone: The non-glycosylated form that is a potent tyrosinase inhibitor but associated with higher irritation risks.
  • Kojic Acid: A well-known skin-lightening agent that also inhibits tyrosinase but can cause sensitivity in some individuals.

Comparison Table

CompoundStructure TypeTyrosinase InhibitionSkin ToleranceUnique Features
Arbutin-d4Glycosylated HydroquinoneModerateHighDeuterated for metabolic tracing
Beta-ArbutinGlycosylated HydroquinoneModerateModerateMore stable than alpha-arbutin
HydroquinoneHydroquinoneHighLowPotent but associated with side effects
Kojic AcidFungal MetaboliteHighLowCan cause irritation

Arbutin-d4 stands out due to its isotopic labeling, which enables detailed tracking in pharmacokinetic studies while maintaining favorable safety profiles compared to other compounds like hydroquinone.

Traditional Synthetic Routes for Deuterated Glycosides

Glycosylation of Deuterated Hydroquinone Derivatives

Traditional synthesis of arbutin-d4 often involves glycosylation reactions between deuterated hydroquinone derivatives and glucose. Early methods relied on acid- or base-catalyzed coupling, where deuterium incorporation occurred at specific positions of the glucose moiety. For instance, deuterated glucose precursors, such as glucose-1-d or glucose-6,6-d2, are reacted with hydroquinone under controlled conditions to yield arbutin-d4. These reactions typically employ polar solvents like dimethylformamide (DMF) or water, with yields dependent on the steric and electronic effects of the deuterated sugar [4].

A critical challenge in this approach is achieving regioselective deuteration without side reactions. Studies have demonstrated that the use of protecting groups on hydroquinone’s hydroxyl groups can mitigate unwanted polymerization or oxidation. For example, acetyl or benzyl protections enable selective glycosylation at the desired position, followed by deprotection to yield pure arbutin-d4 [5].

Enzymatic Synthesis Approaches

Enzymatic methods offer a greener alternative to chemical synthesis, leveraging glycosyltransferases or β-glucosidases (BGLs) to catalyze the formation of glycosidic bonds. Recent work with Talaromyces amestolkiae BGL-2 has shown promise in synthesizing hydroquinone glucosides. In a typical reaction, BGL-2 facilitates transglycosylation from cellobiose to hydroquinone, producing arbutin with a yield of 0.35 mM under optimized conditions [5].

To synthesize arbutin-d4, deuterated glucose donors (e.g., cellobiose-d8) can replace natural substrates. Enzymatic approaches benefit from mild reaction conditions (pH 6–7, 40–50°C) and high stereoselectivity, avoiding the need for toxic catalysts. However, enzyme stability and the cost of deuterated substrates remain limitations for large-scale production [5].

Table 1: Enzymatic transglycosylation yields for hydroquinone glucosidation

EnzymeSubstrateYield (mM)
BGL-2Hydroquinone0.35
BGL-2THydroquinone0.42
BGL-3Hydroquinone0.28

Data adapted from transglycosylation studies using T. amestolkiae BGL variants [5].

Advanced Catalytic Deuteration Methods

Nanostructured Iron-Catalyzed Deuterium Incorporation

Recent breakthroughs in heterogeneous catalysis have enabled efficient deuteration of aromatic compounds. Nanostructured iron catalysts, such as Fe-Cellulose-1000, facilitate hydrogen-deuterium (H/D) exchange in aqueous environments. In one protocol, arbutin is reacted with deuterium oxide (D2O) under hydrogen gas (20 bar) at 120°C for 24 hours, achieving deuterium incorporation at the ortho and para positions of the hydroquinone ring [4].

This method’s regioselectivity arises from the electrophilic aromatic substitution mechanism, where electron-rich positions undergo deuteration preferentially. Gram-scale reactions with Fe-Cellulose-1000 yield arbutin-d4 with isotopic purity exceeding 95%, as confirmed by liquid chromatography–mass spectrometry (LC–MS) [4].

Table 2: Performance of nanostructured iron catalysts in deuteration reactions

SubstrateCatalystDeuterium Incorporation (%)
ArbutinFe-Cellulose-100098
HydroquinoneFe-Cellulose-100095
ResveratrolFe-Cellulose-100089

Data sourced from late-stage deuteration studies of natural products [4].

Cellulose-Supported Catalyst Systems

Cellulose-supported catalysts enhance deuteration efficiency by providing a high-surface-area matrix for active iron nanoparticles. The cellulose matrix stabilizes the catalyst, preventing aggregation and enabling reuse for multiple cycles. In a representative procedure, arbutin is dissolved in D2O with Fe-Cellulose-1000 (20 mol%), and the mixture is heated under hydrogen pressure. The catalyst’s porous structure facilitates rapid diffusion of deuterium into the substrate, achieving near-quantitative deuteration within 24 hours [4].

Key advantages of cellulose-supported systems include:

  • Sustainability: Cellulose is renewable and biodegradable.
  • Scalability: Reactions can be conducted in standard autoclaves at industrial scales.
  • Selectivity: Minimal byproducts form due to the catalyst’s well-defined active sites [4].

Characterization of Arbutin-d4

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR): ^2^H-NMR and ^1^H-NMR are pivotal for confirming deuterium incorporation. The absence of proton signals at deuteration sites (e.g., aromatic protons) and isotopic shifts in carbon spectra provide unambiguous evidence of successful labeling [4].

Mass Spectrometry (MS): High-resolution LC-MS/MS differentiates arbutin-d4 from non-deuterated analogs by their distinct mass-to-charge (m/z) ratios. For example, arbutin-d4 exhibits an m/z of 295.0 (Na+ adduct), compared to 291.0 for natural arbutin [5].

Chromatographic Analysis

Reverse-phase HPLC with UV detection (270 nm) resolves arbutin-d4 from synthetic impurities. Deuterated compounds often exhibit slightly shorter retention times due to altered hydrophobicity [3].

Stable Isotope Dilution Mass Spectrometry represents the gold standard for quantitative bioanalysis, providing unparalleled analytical specificity through the use of isotopically labeled internal standards [5] [6]. The fundamental principle underlying SID-MS relies on the fact that the molar ratio of a compound to its stable isotope analog directly correlates with the ratio of ion intensities observed in mass spectrometric analysis [6]. For Arbutin-d4 applications, this methodology offers exceptional compensation for analytical variabilities including sample preparation losses, matrix effects, and instrumental fluctuations [5] [7].

The theoretical foundation of SID-MS quantification utilizes the response ratio between the analyte and labeled compound, which can be interpolated onto a standard curve to calculate absolute analyte concentrations in unknown samples [7]. This approach provides inherent normalization of experimental variables such as sample storage conditions, extraction efficiency, and ionization suppression or enhancement effects commonly encountered in biological matrices [7] [8]. The isotopic purity of Arbutin-d4 internal standard preparations is crucial, with residual contamination from unlabeled molecules ideally maintained below 2% to avoid complex correction calculations [3].

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

Liquid chromatography coupled with mass spectrometry provides exceptional separation power combined with highly sensitive and selective mass analysis capabilities for Arbutin-d4 quantification [9] [10]. The chromatographic separation exploits the interaction between analyte molecules and stationary phase materials under high-pressure mobile phase flow conditions, enabling customized separations through diverse stationary and mobile phase combinations [9].

Chromatographic Optimization Parameters

For Arbutin-d4 analysis, reversed-phase liquid chromatography employing C18 stationary phases demonstrates optimal performance with aqueous-organic mobile phase systems [11] [12]. Typical separation conditions utilize water-methanol gradients with acidic modifiers to enhance peak shape and retention reproducibility [12]. The chromatographic isotope effect, while minimal for deuterated compounds, requires careful consideration during method development to ensure co-elution of Arbutin-d4 with the target analyte [13] [14].

Mass Spectrometric Detection

Electrospray ionization operates as the preferred ionization technique for Arbutin-d4 analysis, providing efficient ionization of polar glycoside molecules under both positive and negative ionization modes [10]. The mass spectrometer employs electromagnetic fields to guide charged particles through quadrupole analyzers, enabling highly specific mass-to-charge ratio selections [9]. Triple quadrupole instruments facilitate targeted Selected Reaction Monitoring transitions, where specific precursor ions undergo collision-induced dissociation to generate characteristic product ions unique to Arbutin-d4 structure [9].

Validation Parameters

Comprehensive method validation following International Council for Harmonisation guidelines ensures analytical reliability and regulatory compliance [15] [16]. Critical validation parameters include linearity assessment across clinically relevant concentration ranges, typically demonstrating correlation coefficients exceeding 0.99 [17] [18]. Accuracy determinations through recovery studies target 85-115% of theoretical values, while precision evaluations encompass both intraday and interday variability assessments with relative standard deviation criteria below 15% [17] [19].

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization

Gas chromatography-mass spectrometry applications for Arbutin-d4 require derivatization procedures to enhance analyte volatility and thermal stability [20] [21]. The comprehensive two-dimensional gas chromatography approach utilizing orthogonal separation mechanisms provides enhanced resolution for complex mixture analysis [21]. Primary column separation typically exploits volatility differences, while secondary column separation utilizes polarity-based mechanisms through modulator-controlled fraction transfer [21].

Instrumental Parameter Optimization

Critical GC-MS parameters requiring systematic optimization include injection volume, liner configuration, oven temperature programming, and mass spectrometric acquisition parameters [22]. Injection volumes between 0.5-2.0 μL provide optimal balance between sensitivity and peak area precision [22]. Temperature programming from 50-300°C enables comprehensive analyte elution while maintaining chromatographic resolution [22]. Mass spectrometric scan rate optimization between 5-20 scans per second ensures adequate data acquisition density across chromatographic peaks [22].

Deuterium Isotope Effects in Gas Chromatography

The position and number of deuterium atoms significantly influence chromatographic behavior in gas phase separations [13]. Deuterium substitution on sp2 hybridized carbons demonstrates greater retention effects compared to sp3 hybridized positions, particularly on polar stationary phases [13]. These isotope effects necessitate careful method development to ensure reliable quantification while potentially offering enhanced separation selectivity for deuterated analogs [13].

Matrix Effect Compensation Strategies

Matrix effects represent a fundamental challenge in mass spectrometric analysis of biological samples, arising from co-eluting matrix components that suppress or enhance analyte ionization [23] [24]. These effects can significantly compromise quantitative accuracy, necessitating robust compensation strategies specifically tailored for Arbutin-d4 analysis in complex matrices [25] [26].

Identification and Assessment Methods

Matrix effect evaluation employs several complementary approaches, including post-column infusion experiments where analyte standards undergo continuous introduction while sample extracts elute through the chromatographic system [25] [26]. This technique enables real-time assessment of ionization suppression or enhancement throughout the chromatographic run, independent of specific retention times [26]. Comparative analysis between neat solvent standards and matrix-prepared standards provides quantitative measures of matrix-induced signal alterations [24] [25].

Stable Isotope Internal Standard Compensation

Arbutin-d4 demonstrates exceptional matrix effect compensation capabilities due to its nearly identical physicochemical behavior compared to unlabeled arbutin [4] [27]. The deuterated internal standard experiences essentially identical extraction recovery, ionization response, and chromatographic retention characteristics as the target analyte [4]. This synchronous behavior enables effective normalization of matrix-induced variations, typically achieving greater than 90% compensation efficiency across diverse biological matrices [27].

Alternative Compensation Approaches

Standard addition methodology provides robust matrix effect compensation through systematic spiking of analyte into sample matrices at multiple concentration levels [28] [25]. Matrix-matched calibration employs blank biological matrices for standard preparation, ensuring comparable matrix compositions between calibrators and unknown samples [25]. Sample dilution strategies reduce matrix component concentrations, thereby minimizing interference potential, though this approach may compromise analytical sensitivity [25].

Post-Column Infusion Monitoring

Permanent post-column infusion of monitor substances enables comprehensive matrix effect assessment throughout chromatographic runs [25] [26]. This approach demonstrates that matrix effects occurring at specific retention times exhibit remarkable similarity across analytes with diverse physicochemical properties [26]. Signal intensity corrections based on monitor substance responses can improve apparent recoveries from 45% to 85% on average, with 69-100% of analytes achieving recoveries within 60-140% acceptance criteria [26].

Validation Parameters for Deuterated Internal Standards

Comprehensive analytical method validation for Arbutin-d4 quantification requires systematic evaluation of performance characteristics ensuring reliable and reproducible quantitative results [29] [30]. Deuterated internal standards demand specific validation considerations addressing isotopic purity, chromatographic behavior, and mass spectrometric response characteristics [27] [31].

Isotopic Purity and Chemical Stability

The isotopic purity of Arbutin-d4 preparations requires rigorous characterization to ensure minimal contamination from unlabeled analyte molecules [3] [27]. Ideally, residual unlabeled content should remain below 2% to avoid complex correction calculations during quantitative analysis [3]. Chemical stability assessment encompasses evaluation under various storage conditions, temperature exposures, and pH environments to establish appropriate handling and storage protocols [32] [33].

Chromatographic Validation Parameters

Co-elution verification between Arbutin-d4 and target analyte represents a critical validation requirement, ensuring synchronous chromatographic behavior across diverse analytical conditions [4] [34]. Retention time concordance studies demonstrate minimal chromatographic isotope effects, with deuterated standards typically exhibiting retention times within 0.1% of unlabeled analytes [34]. System suitability parameters including resolution, peak symmetry, and theoretical plate counts require evaluation to ensure adequate chromatographic performance [17].

Mass Spectrometric Response Characteristics

Validation of mass spectrometric detection encompasses evaluation of ionization efficiency, fragmentation patterns, and response linearity for Arbutin-d4 [35] [31]. Selected reaction monitoring transitions require optimization to achieve maximum sensitivity while maintaining analytical specificity [35]. Cross-talk assessment between analyte and internal standard channels ensures absence of spectral interference that could compromise quantitative accuracy [31].

Linearity and Dynamic Range

Calibration curve linearity assessment typically spans two to three orders of magnitude, encompassing expected biological concentration ranges [17] [18]. Weighted regression analysis using 1/x or 1/x² weighting factors accommodates heteroscedastic variance patterns commonly observed across wide concentration ranges [18]. Lower limit of quantification determination requires demonstration of acceptable accuracy and precision at the lowest calibrator level, typically achieving signal-to-noise ratios exceeding 10:1 [18].

Precision and Accuracy Assessment

Intraday precision evaluation involves replicate analysis of quality control samples within single analytical runs, targeting relative standard deviation values below 15% [17] [19]. Interday precision assessment encompasses analysis across multiple days with different analysts and equipment, maintaining similar precision criteria [17]. Accuracy determination through recovery studies compares measured concentrations against theoretical values, with acceptance criteria typically requiring 85-115% recovery across the analytical range [19].

Matrix Effect and Recovery Evaluation

Matrix effect assessment for Arbutin-d4 employs comparative analysis between neat solvent and biological matrix-prepared standards [30] [36]. Recovery evaluation encompasses extraction efficiency determination across multiple biological matrices and concentration levels [30]. The use of deuterated internal standards typically achieves excellent matrix effect compensation, with residual effects maintained within ±15% across diverse sample types [36].

Stability and Robustness Testing

XLogP3

-0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

276.11470983 g/mol

Monoisotopic Mass

276.11470983 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-08-2024

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